molecular formula C21H21FN2O2 B2607620 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide CAS No. 1091463-84-1

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2607620
CAS No.: 1091463-84-1
M. Wt: 352.409
InChI Key: CXOOGVDRNBJQIA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide ( 1091463-84-1) is a synthetic small molecule with a molecular formula of C21H21FN2O2 and a molecular weight of 352.4020 g/mol . This compound features a hybrid molecular architecture, incorporating both a 1-phenylcyclopropanecarboxamide unit and a 2-oxopiperidine (delta-valerolactam) moiety. The rigid, strained conformation of the cyclopropane ring is known to confer enhanced binding affinity, metabolic stability, and improved pharmacokinetic properties to drug candidates, making it a valuable scaffold in medicinal chemistry . Compounds within the 1-phenylcyclopropanecarboxamide class have been reported to exhibit distinct effective inhibition on the proliferation of human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line . The strategic incorporation of the 4-fluorophenyl group is a common practice in lead optimization to fine-tune electronic properties, lipophilicity, and overall bioavailability. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers investigating novel anticancer agents, structure-activity relationships (SAR) in small molecule design, and the role of strained ring systems in bioactivity will find this compound of significant interest.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c22-16-9-7-15(8-10-16)21(11-12-21)20(26)23-17-4-3-5-18(14-17)24-13-2-1-6-19(24)25/h3-5,7-10,14H,1-2,6,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOOGVDRNBJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and piperidinylphenyl groups. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.

    Nucleophilic Substitution: Introduction of the fluorophenyl group through nucleophilic aromatic substitution reactions.

    Amide Bond Formation: Coupling of the piperidinylphenyl group with the cyclopropane carboxylic acid using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the piperidinyl group to form corresponding N-oxides.

    Reduction: Reduction of the carbonyl group in the piperidinyl moiety to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitution Patterns

Compound Name R1 (Cyclopropane) R2 (N-Substituent) Key Modifications
Target Compound 4-Fluorophenyl 3-(2-Oxopiperidin-1-yl)phenyl Oxopiperidine ring for H-bonding
N-(4-Fluorophenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1b) 3-Fluorophenyl 4-Fluorophenyl Dual fluoro substitution
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 3-Fluorophenyl 4-Bromo-2-methoxyphenyl Bromo and methoxy groups
2-(3-Chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) 3-Chlorophenyl 4-Fluorophenyl Chloro substitution on cyclopropane
N-(2-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide (2c) 3-Chlorophenyl 2-Chlorophenyl Dual chloro substitution
1-(4-Fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carboxamide 4-Fluorophenyl 2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl Hydroxyethyl-furan hybrid

Table 2: Anti-Inflammatory Activity and Toxicity of Analogues

Compound IC50 (μM) Potency Relative to DFB Toxicity (BV2 Cells) Key SAR Insight
1b Not reported 0.3× DFB Safe up to 1000 μM Fluorine at R2 reduces potency
1d Not reported 3× DFB Safe up to 1000 μM Bromo and methoxy enhance potency
2b Not reported 2.3× DFB Safe up to 1000 μM Chloro at R1 improves activity
2c Not reported 1.9× DFB Safe up to 1000 μM Dual chloro substitution retains safety
  • Electron-Withdrawing Groups (EWGs): Bromo (1d) and chloro (2b, 2c) substituents at R1 or R2 enhance potency by stabilizing ligand-receptor interactions through σ-hole effects .
  • Heterocyclic Substituents: The target compound’s 2-oxopiperidinyl group may improve binding affinity compared to simple aryl substituents (e.g., 1b, 2b) by enabling hydrogen bonding with residues like Asp132 in mGluR5 .
  • Toxicity Trends: Bulky or aromatic heterocycles (e.g., benzimidazole in 1f ) increase cytotoxicity, while oxopiperidine and halogenated aryl groups (e.g., 1d, 2b) maintain safety profiles.

Pharmacokinetic Considerations

  • Lipophilicity: The 4-fluorophenyl group balances lipophilicity (clogP ~3.2), favoring blood-brain barrier penetration compared to polar substituents like hydroxyethyl-furan (clogP ~2.5 in ).

Biological Activity

1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 355.43 g/mol
  • CAS Number : 545445-44-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : The cyclopropane carboxamide structure may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have shown anticonvulsant properties. A study demonstrated that derivatives with similar structures exhibited significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a potential for treating epilepsy .

Anticancer Properties

Recent investigations into related compounds have revealed promising anticancer activity. For instance, derivatives featuring the 4-fluorophenyl group were evaluated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Antimicrobial Activity

Another area of interest is the antimicrobial properties exhibited by similar compounds. Studies have reported that certain derivatives possess significant antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

StudyFindings
Synthesis and Evaluation A study synthesized various derivatives and evaluated their anticonvulsant activities, showing that modifications at the piperidine ring enhanced efficacy .
Anticancer Activity Research indicated that certain fluorinated phenyl derivatives exhibited potent cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .
Antimicrobial Screening Compounds were tested against a panel of bacteria and fungi, with some showing MIC values in the low micromolar range, indicating strong antimicrobial potential .

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